molecular formula C32H40N2O11 B607516 Fmoc-PEG5-NHS ester CAS No. 1402080-11-8

Fmoc-PEG5-NHS ester

Numéro de catalogue: B607516
Numéro CAS: 1402080-11-8
Poids moléculaire: 628.68
Clé InChI: YYYFZVKBZSMQTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-PEG5-NHS ester: is a polyethylene glycol derivative containing an Fmoc-protected amine and an N-hydroxysuccinimide ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mécanisme D'action

Target of Action

Fmoc-PEG5-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligase and the target protein .

Mode of Action

This compound acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The interaction between these ligands allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking the E3 ubiquitin ligase to the target protein, PROTACs can selectively degrade specific proteins .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG-based structure . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This is achieved by exploiting the ubiquitin-proteasome system within cells .

Action Environment

The action of this compound is influenced by the intracellular environment . The ubiquitin-proteasome system, which is leveraged for the degradation of target proteins, operates within the cell . Additionally, the hydrophilic PEG spacer in the compound helps increase its solubility in aqueous media, which is a key factor in its efficacy and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG5-NHS ester typically involves the reaction of Fmoc-protected polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The final product is typically stored at low temperatures to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Key Applications

  • Bioconjugation
    • The NHS ester functionality allows for the selective labeling of primary amines found in proteins, peptides, and nucleic acids. This property is crucial for creating stable conjugates necessary for various biochemical assays and therapeutic applications.
    • The Fmoc group serves as a temporary protecting group that can be removed under mild conditions, facilitating further chemical modifications after conjugation.
  • Drug Delivery Systems
    • Fmoc-PEG5-NHS ester is employed in the design of drug delivery systems where PEGylation enhances the solubility and stability of therapeutic agents. The hydrophilic nature of PEG reduces immunogenicity and prolongs circulation time in biological systems.
    • It is particularly useful in formulating antibody-drug conjugates (ADCs), where it aids in attaching cytotoxic agents to antibodies for targeted cancer therapy.
  • Development of Therapeutic Agents
    • This compound has been utilized to improve the pharmacokinetic properties of peptides and proteins, such as solubility and stability. For instance, modifications using this compound can enhance the bioavailability of therapeutic peptides.
    • Case studies have shown that conjugating this compound to neuropeptides can facilitate their delivery across biological barriers, such as the blood-brain barrier, thereby enhancing their therapeutic efficacy.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
BioconjugationSelective labeling of primary aminesConjugation with proteins for assay development
Drug Delivery SystemsEnhances solubility and stability of drugsFormulation of antibody-drug conjugates
Therapeutic Agent DevelopmentImproves pharmacokinetic propertiesModification of peptides for enhanced bioavailability

Case Studies

  • Neuropeptide Delivery
    A study demonstrated that PEGylated neuropeptides, specifically using this compound, showed significant analgesic effects when administered intraperitoneally in mice. The PEGylation improved the compounds' lipophilicity, facilitating better penetration through biological membranes and enhancing their therapeutic action against pain .
  • Antibody-Drug Conjugates
    Research indicates that this compound is instrumental in creating ADCs by linking cytotoxic drugs to antibodies via stable covalent bonds. This method has been shown to improve targeting specificity while reducing systemic toxicity .
  • Protein Modification
    In a study focusing on protein engineering, this compound was used to modify lysine residues on proteins, which significantly improved their solubility in aqueous solutions while retaining biological activity .

Comparaison Avec Des Composés Similaires

Uniqueness: Fmoc-PEG5-NHS ester is unique due to its optimal polyethylene glycol spacer length, which provides a balance between solubility and flexibility. This makes it particularly suitable for a wide range of bioconjugation applications, offering enhanced stability and reduced steric hindrance compared to shorter or longer polyethylene glycol derivatives .

Activité Biologique

Fmoc-PEG5-NHS ester, also known as alpha-(9-fluorenylmethyloxycarbonyl)amino-omega-carboxy succinimidyl ester poly(ethylene glycol), is a specialized compound used primarily in bioconjugation applications. This compound combines the hydrophilic properties of polyethylene glycol (PEG) with reactive functionalities that facilitate the attachment of biomolecules. The biological activity of this compound is pivotal in drug development, particularly in enhancing the solubility, stability, and bioavailability of therapeutic agents.

Chemical Structure and Properties

This compound consists of:

  • Fmoc Group : A protecting group that can be removed under basic conditions to yield a free amine.
  • PEG Spacer : Enhances solubility and reduces aggregation of conjugated molecules.
  • NHS Ester : Reacts with primary amines to form stable amide bonds.

The molecular formula is C32H40N2O11C_{32}H_{40}N_{2}O_{11} with a molecular weight of 628.67 g/mol .

The primary mechanism involves:

  • Conjugation Reaction : The NHS ester reacts with primary amines on proteins or other biomolecules, forming a stable amide bond.
  • Deprotection : The Fmoc group can be removed to expose an amine for further conjugation, allowing for complex modifications and functionalizations.

This mechanism is essential in creating various bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

Biological Applications

This compound has several notable applications:

  • Antibody-Drug Conjugates (ADCs) : Enhances the delivery and efficacy of drugs by linking them to antibodies that target specific cells.
  • Proteolysis-Targeting Chimeras (PROTACs) : Facilitates selective degradation of target proteins by connecting E3 ubiquitin ligases to target proteins, utilizing the cellular proteasome system for targeted therapy .
  • Protein Labeling : Allows for the labeling of proteins and oligonucleotides, which is crucial for various biochemical assays and imaging techniques .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various biological contexts:

  • Study on PROTACs :
    • Researchers utilized this compound to create PROTACs that effectively targeted specific proteins for degradation. This approach showed improved potency in reducing protein levels within cells compared to traditional methods .
  • Peptide Synthesis :
    • In peptide synthesis applications, this compound was shown to enhance solubility and stability of peptides, making it easier to formulate effective drug candidates. The PEG component significantly improved the pharmacokinetics of the synthesized peptides .
  • In Vivo Studies :
    • In vivo experiments indicated that conjugates formed with this compound exhibited extended circulation times and reduced immunogenicity compared to non-PEGylated counterparts. This highlights the importance of PEGylation in therapeutic applications .

Comparative Analysis

The following table summarizes key features of this compound compared to similar compounds:

Compound NameStructure HighlightsUnique Features
Fmoc-PEG3-NHS esterShorter PEG chain (3 units)Increased reactivity due to shorter spacer
PEG-NHS esterLacks Fmoc protectionDirectly reactive without deprotection step
Biotin-PEG-NHS esterContains biotin for affinity purificationAllows for specific binding to streptavidin
Maleimide-PEG-NHS esterContains maleimide groupReacts specifically with thiols

This compound stands out due to its balance between hydrophilicity from the PEG spacer and reactivity from both the NHS and Fmoc groups, making it versatile for various bioconjugation applications while maintaining stability and solubility .

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O11/c35-29-9-10-30(36)34(29)45-31(37)11-13-39-15-17-41-19-21-43-22-20-42-18-16-40-14-12-33-32(38)44-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23H2,(H,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYFZVKBZSMQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-PEG5-NHS ester
Reactant of Route 2
Reactant of Route 2
Fmoc-PEG5-NHS ester
Reactant of Route 3
Reactant of Route 3
Fmoc-PEG5-NHS ester
Reactant of Route 4
Reactant of Route 4
Fmoc-PEG5-NHS ester
Reactant of Route 5
Reactant of Route 5
Fmoc-PEG5-NHS ester
Reactant of Route 6
Reactant of Route 6
Fmoc-PEG5-NHS ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.